![molecular formula C18H29NO B14597062 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- CAS No. 61171-00-4](/img/structure/B14597062.png)
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is a complex organic compound belonging to the piperidinol family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a trimethylphenylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 1,2,5-trimethylpiperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the starting materials can be mixed and reacted in a micro fixed-bed reactor packed with a catalyst such as 5% platinum on carbon (Pt/C) to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and the phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of polymers and as a stabilizer in various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Another piperidinol derivative with different substitution patterns.
1,2,5-Trimethyl-4-phenyl-4-piperidinol: A similar compound with a phenyl group instead of a trimethylphenyl group.
Trimeperidine: A related compound used in medicinal chemistry.
Uniqueness
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61171-00-4 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C18H29NO/c1-12-7-13(2)17(14(3)8-12)10-18(20)9-16(5)19(6)11-15(18)4/h7-8,15-16,20H,9-11H2,1-6H3 |
Clave InChI |
MGXOGJFULWBYDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)(CC2=C(C=C(C=C2C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)


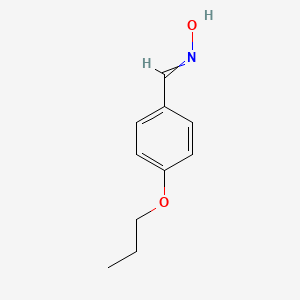
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
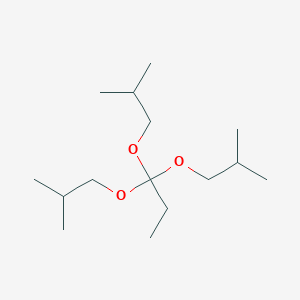
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)
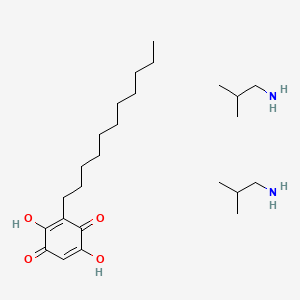
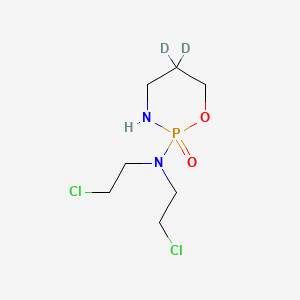
stannane](/img/structure/B14597048.png)
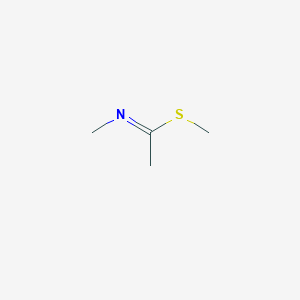
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
